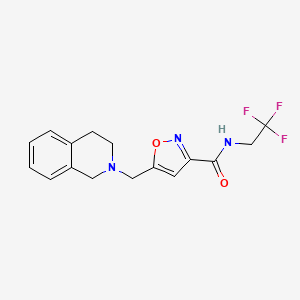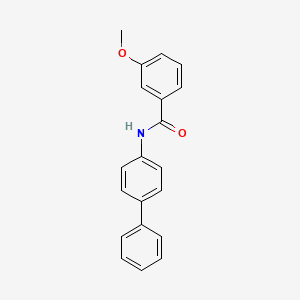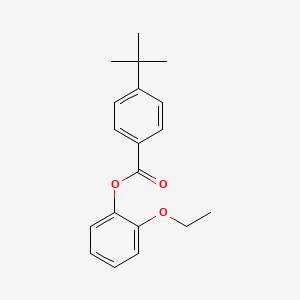![molecular formula C13H23N3S B5688711 1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and is known for its unique properties that make it an ideal candidate for use in various research studies.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole has a wide range of potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, this compound has also been found to exhibit antifungal and antibacterial activity, which makes it an ideal candidate for use in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole is not well understood. However, it is believed that this compound exerts its effects by binding to specific enzymes and receptors, thereby inhibiting their activity. This inhibition leads to a reduction in the production of various molecules that are essential for the survival and growth of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors, including the angiotensin-converting enzyme (ACE), the acetylcholinesterase enzyme (AChE), and the dopamine receptor. Additionally, this compound has also been found to exhibit antifungal and antibacterial activity, making it an ideal candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it an ideal candidate for use in the development of new drugs and antibiotics. However, one of the main limitations of using this compound is the lack of understanding of its mechanism of action. Additionally, this compound is relatively expensive, which can limit its use in certain research studies.
Future Directions
There are several future directions for research involving 1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole. One potential direction is the development of new drugs and antibiotics based on the inhibitory activity of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science. Finally, there is a need for more cost-effective synthesis methods for this compound to make it more accessible for use in research studies.
Synthesis Methods
The synthesis of 1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole can be achieved through a multistep process that involves the use of various reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 1-cyclopropyl-3-(2-ethylthioethyl)-1H-1,2,4-triazole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and is followed by purification through column chromatography to obtain the final product.
properties
IUPAC Name |
1-tert-butyl-3-cyclopropyl-5-(2-ethylsulfanylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-5-17-9-8-11-14-12(10-6-7-10)15-16(11)13(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJJQLWKTVWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1=NC(=NN1C(C)(C)C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)


![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)